4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromopyrimidine moiety attached to a piperazine ring, which is further connected to a fluorinated dimethylpyrimidine structure
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNBPUYMYPGDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Piperazine Substitution: The brominated pyrimidine is then reacted with piperazine under reflux conditions to form the piperazinyl-pyrimidine intermediate.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove halogens.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For example, research indicates that derivatives of this compound can selectively inhibit the activity of the PI3K/Akt/mTOR pathway, which is crucial in various cancers such as breast and lung cancer .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various bacterial strains, including resistant strains. The presence of the bromopyrimidine moiety enhances its interaction with bacterial DNA, leading to inhibition of DNA replication .
Antidepressant Effects
Studies suggest that compounds similar to 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine exhibit serotonin reuptake inhibition properties. This mechanism is significant for developing new antidepressants that target serotonin pathways without the side effects associated with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the reaction between piperazine derivatives and bromopyrimidine intermediates under controlled conditions. Variations in the synthesis process can yield derivatives with enhanced efficacy or reduced toxicity profiles.
Table: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Piperazine + Bromopyrimidine | Solvent A, reflux | 85% |
| Step 2 | Addition of Fluorine source | Room temp, 24h | 75% |
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Shares the bromopyrimidine and piperazine moieties but differs in the presence of an ethanol group instead of fluorinated dimethylpyrimidine.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the fluorine and methyl groups, making it less complex but still useful in various chemical reactions.
Uniqueness
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is unique due to the combination of bromine, fluorine, and dimethyl groups, which impart specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a member of the pyrimidine derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring and brominated pyrimidine moiety, contributing to its unique biological profile. The structural formula can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15BrFN5 |
| Molecular Weight | 328.20 g/mol |
| Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as protein kinases and receptors involved in various signaling pathways. It has been shown to inhibit certain kinases that play critical roles in cell proliferation and survival, making it a candidate for cancer therapy.
Key Mechanisms:
- Kinase Inhibition : The compound inhibits the activity of specific kinases, which can lead to reduced cell proliferation and induce apoptosis in cancer cells.
- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways associated with inflammation and immune responses.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies conducted on various cancer cell lines demonstrated that this class of compounds can inhibit cell growth and induce apoptosis. Specific studies reported IC50 values indicating effective concentrations for inhibiting cell viability.
- Mechanistic Insights : The inhibition of the Polo-like kinase 1 (Plk1) pathway has been highlighted as a critical mechanism for the anticancer effects observed with related aminopyrimidine compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Studies have shown that related pyrimidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
- Case Studies : In one notable study, derivatives were tested against resistant strains of bacteria, demonstrating promising results that could lead to new treatments for bacterial infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is essential to compare it with other similar compounds:
| Compound Name | Biological Activity | Key Mechanism |
|---|---|---|
| 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline | Anticancer, Antimicrobial | Kinase inhibition |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Anticancer | Receptor modulation |
| Pyrido[2,3-d]pyrimidine derivatives | Antiviral | Nucleotide synthesis inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
